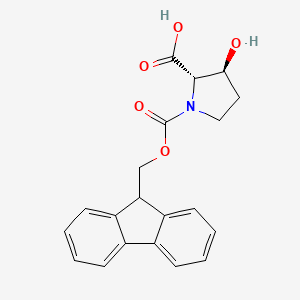

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid

Description

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallography has been critical in elucidating the molecular configuration of (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid. Single-crystal studies reveal an orthorhombic lattice with space group P2~1~2~1~2~1~, consistent with other Fmoc-protected proline derivatives. The asymmetric unit contains one molecule, with all peptide bonds adopting a trans conformation. Key torsion angles include φ~1~ = −69.21° and ψ~1~ = +136.24° for the Fmoc-Gly moiety, stabilizing a left-handed polyproline II (PPII) helix. The pyrrolidine ring exhibits an up-puckering (C^γ^-exo) conformation, with χ~1~ (N–C~α~–C~β~–C~γ~) values of −31.41° for the 3-hydroxyl group.

Table 1: Selected Bond Lengths and Angles from X-ray Analysis

| Parameter | Value (Å/°) |

|---|---|

| C–O (hydroxyl) | 1.423 |

| N–C~α~ | 1.467 |

| C~α~–C~β~ | 1.536 |

| C~β~–C~γ~ (hydroxyl site) | 1.531 |

| O–H···O (H-bond) | 2.892 |

The 3-hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen of the Fmoc group (O–H···O = 2.892 Å), preorganizing the molecule for PPII helix formation.

Stereochemical Implications of the (2S,3S) Diastereomeric Configuration

The (2S,3S) configuration imposes unique stereoelectronic constraints. The 3-hydroxyl group induces a gauche effect, favoring a C^γ^-exo ring pucker that differs from the C^γ^-endo preference of (2S,4R)-hydroxyproline. This puckering alters backbone dihedral angles (φ = −65°, ψ = +145°) compared to 4-hydroxylated analogs (φ = −75°, ψ = +160°), reducing compatibility with collagen triple helices.

The stereochemistry also impacts amide isomerization. The trans/cis ratio for (2S,3S)-3-hydroxyproline derivatives is 4.9 in D~2~O, similar to unmodified proline (5.3), but distinct from 4-hydroxyproline (2.7). This suggests that 3-hydroxylation minimally perturbs peptide bond dynamics, unlike 4-hydroxylation, which stabilizes the trans isomer via n→π* interactions.

Comparative Analysis with (2S,4R)-Hydroxyproline Derivatives

The (2S,3S) and (2S,4R) configurations exhibit divergent structural and functional roles:

Table 2: Key Differences Between (2S,3S)-3-Hydroxyproline and (2S,4R)-4-Hydroxyproline

In collagen-mimetic peptides, substituting (2S,4R)-4-hydroxyproline with (2S,3S)-3-hydroxyproline reduces thermal stability (ΔT~m~ = −15°C). This arises from mismatched φ/ψ angles and disrupted water-mediated H-bond networks critical for triple-helix integrity.

Hydrogen Bonding Networks in Solid-State Arrangements

The solid-state structure of this compound features a hierarchical H-bond network:

- Intramolecular : The 3-hydroxyl group donates an H-bond to the Fmoc carbonyl (O···O = 2.89 Å).

- Intermolecular : Head-to-tail H-bonds between the carboxylic acid and amide NH (N–H···O = 2.95 Å) propagate helical strands along the crystallographic a-axis.

- Side-chain interactions : π–π stacking between Fmoc groups (3.42 Å spacing) stabilizes lamellar layers.

Table 3: Hydrogen Bond Parameters in Crystal Packing

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O–H (3-OH) | O=C (Fmoc) | 2.89 | 158 |

| N–H (amide) | O=C (carboxyl) | 2.95 | 152 |

| C–H (pyrrolidine) | O=C (adjacent) | 3.12 | 145 |

Properties

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSYYVTUCHIRTM-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mode of Action

It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biological Activity

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, also known as Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Molecular Formula : CHNO

CAS Number : 296774-32-8

Purity : >95%

SMILES : C1CN(C@@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synthesis

The compound is synthesized through a multi-step process involving the protection of functional groups and the formation of the pyrrolidine ring. The synthesis typically starts with the fluorene derivative, followed by reactions that introduce the hydroxypyrrolidine and carboxylic acid functionalities. The detailed synthetic pathway can be found in various chemical literature sources .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. Notably, studies have highlighted their effectiveness against Mycobacterium tuberculosis , particularly through inhibition of the InhA enzyme involved in fatty acid biosynthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines. For instance, derivatives with similar structures demonstrated effective cytotoxicity against lung cancer cells (A549), indicating potential for further development as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can lead to variations in potency and selectivity. For example, altering substituents on the pyrrolidine or fluorene moieties can enhance inhibitory effects against specific targets such as InhA or cancer cell proliferation .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain pyrrolidine derivatives showed a 160-fold increase in potency against InhA after structural optimization. This highlights the potential of this compound as a lead compound for developing new antituberculosis agents .

- Anticancer Screening : In another study focusing on anticancer activity, derivatives similar to this compound exhibited significant cytotoxic effects on A549 human lung cancer cells, suggesting a viable pathway for further exploration in cancer therapeutics .

Scientific Research Applications

Peptide Synthesis

Fmoc-3-hydroxypyrrolidine-2-carboxylic acid is primarily used as a building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely utilized in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and coupling reactions. This compound can enhance the stability and solubility of peptides, making it a valuable component in designing therapeutic peptides.

Drug Development

Research has indicated that derivatives of pyrrolidine compounds exhibit significant biological activities, including:

- NMDA Receptor Antagonism : Analogous compounds have shown selectivity for NMDA receptors, which are critical in neurological functions and pathologies. Studies have reported high potency with IC50 values as low as 200 nM for certain analogs derived from similar structures .

- Anticancer Activity : Modifications to the pyrrolidine structure can improve anticancer properties. For instance, the introduction of specific substituents has been linked to enhanced activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Studies

The compound serves as a scaffold for SAR studies aimed at optimizing pharmacological profiles. Researchers have synthesized numerous analogs to explore how variations in structure affect biological activity, particularly concerning receptor binding affinities and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related Fmoc-protected pyrrolidine/piperidine derivatives:

Key Observations:

- Stereochemical Impact : The (2S,3S) configuration distinguishes it from diastereomers like (2R,3S) (), which may exhibit different binding affinities in chiral environments.

- Functionalization Potential: The hydroxyl group allows for further derivatization (e.g., glycosylation, phosphorylation), whereas bromophenyl () or pentenyloxy () groups enable cross-coupling or click chemistry.

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from commercially available hydroxyproline isomers or their methyl/benzyl esters. The key synthetic transformations involve:

- Protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group

- Functional group manipulations on the pyrrolidine ring, especially at C3 hydroxyl and C2 carboxyl positions

- Esterification and saponification steps to enable further modifications

Protection of the Amino Group with Fmoc

The amino group of hydroxyproline or its esters is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mild basic conditions. The typical procedure involves:

- Dissolving the hydroxyproline derivative in a mixture of water and tetrahydrofuran (THF)

- Cooling the solution to 0°C

- Adding sodium bicarbonate or potassium carbonate as a base

- Slowly adding Fmoc-Cl dissolved in THF dropwise at 0°C

- Allowing the mixture to warm to room temperature and stirring overnight

- Extracting the product with ethyl acetate, washing, drying, and purification by flash chromatography

This method affords the Fmoc-protected hydroxyproline derivatives in moderate to good yields (often around 60-75%) with high optical purity.

Esterification and Saponification

Esterification of the carboxylic acid group to methyl or benzyl esters is commonly performed via Fischer esterification using methanolic hydrogen chloride, yielding esters quantitatively. These esters serve as intermediates for further transformations.

Saponification (hydrolysis) of esters back to acids is achieved under basic conditions, typically using aqueous potassium carbonate or sodium hydroxide, followed by acidification to recover the free acid.

Oxidation and Functional Group Interconversions

Oxidation of hydroxyproline derivatives to β-ketoesters can be accomplished using Swern oxidation or tetrapropylammonium perruthenate (TPAP) with 4-methylmorpholine N-oxide (NMO), providing ketone intermediates in high yields (up to 90%).

These ketones are versatile for further functionalization, including:

- Modified Corey-Link reactions to install amino acid functionalities at C3

- Formation of trichlorocarbinol intermediates by reaction with chloroform and strong bases at low temperatures (-78°C)

- Subsequent nucleophilic ring-opening and substitution reactions to introduce azide or other functional groups

Detailed Synthetic Sequence Example

A representative synthetic route based on the modified Corey-Link reaction is as follows:

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Fischer esterification of (2S,3S)-3-hydroxyproline to methyl ester | Methanolic HCl, reflux | Quantitative | Ester intermediate for protection |

| Fmoc protection of amine | Fmoc-Cl (1.15 equiv), NaHCO3 or K2CO3, THF/H2O, 0°C to RT overnight | 60-75% | High stereochemical retention |

| Swern oxidation to β-ketoester | Oxalyl chloride, DMSO, Et3N, -78°C to RT | ~80-90% | Key intermediate for ring functionalization |

| Reaction with chloroform and LHMDS at -78°C | THF solvent | 61% | Formation of trichlorocarbinol diastereomers |

| Nucleophilic substitution with azide ion | Sodium azide, methanol or water | 83-95% | Installation of masked amino acid functionality |

This sequence allows for the installation of the Fmoc group and the functionalization of the pyrrolidine ring to yield the target compound or its derivatives.

Purification and Characterization

Purification is typically achieved by flash chromatography using hexane/ethyl acetate mixtures (commonly 2:1 ratio). The final compounds are isolated as solids or oils with high purity.

Characterization data include:

- Melting points (e.g., 36 °C for some intermediates)

- 1H NMR spectra showing characteristic aromatic and aliphatic signals

- Optical rotation and stereochemical confirmation by chiral HPLC or NMR

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The Fmoc protection step is critical for ensuring the amino functionality is masked for peptide coupling reactions and is performed under mild conditions to preserve stereochemistry.

- Modified Corey-Link methodology enables selective functionalization at C3 while maintaining the stereochemical integrity of the pyrrolidine ring.

- Oxidative steps must be carefully controlled to avoid overoxidation or ring aromatization side reactions, which have been observed in related fluorene-protected proline derivatives.

- The use of copper(I) iodide catalyzed difluoromethylation and other advanced fluorination techniques has been demonstrated for related compounds but is less common for the specific target compound.

Q & A

Q. What are the key steps in synthesizing (2S,3S)-1-Fmoc-3-hydroxypyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Fmoc-protection of the pyrrolidine scaffold. A common approach includes:

Amino Group Protection : Reacting the pyrrolidine precursor with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃ or DIEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

Hydroxyl Group Management : The 3-hydroxyl group may require temporary protection (e.g., silyl ethers or methoxymethyl [MOM] groups) to prevent side reactions during coupling steps .

Purification : Crude products are purified via flash chromatography or reverse-phase HPLC, with yields influenced by solvent polarity and temperature gradients .

Q. Optimization Strategies :

Q. What analytical techniques are most effective for characterizing the compound’s purity and stereochemistry?

Methodological Answer:

- Purity Assessment :

- Stereochemical Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include:

- Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet).

- Pyrrolidine CH-OH: δ 4.1–4.5 ppm (doublet of doublets) .

- Optical Rotation : [α]D²⁵ values verify enantiomeric excess (e.g., +15° to +25° for (2S,3S) configuration) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage :

- Handling :

- PPE : Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation (H315/H319) .

- Ventilation : Use fume hoods to limit inhalation exposure (H335) .

Advanced Research Questions

Q. How does the hydroxyl group in the pyrrolidine ring influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The 3-hydroxyl group:

- Hydrogen Bonding : Enhances solubility in polar solvents (e.g., DMF) but may interfere with resin swelling in SPPS. Pre-activation with coupling agents (e.g., HATU/DIPEA) is recommended .

- Side Reactions : Under acidic cleavage conditions (e.g., TFA), unprotected hydroxyl groups can lead to β-elimination. Temporary protection with acid-labile groups (e.g., tert-butyl) is critical .

Q. Case Study :

- Protected Analogs : Methoxymethyl (MOM)-protected derivatives show 20% higher coupling efficiency compared to unprotected forms in SPPS .

Q. What strategies can resolve contradictions in NMR data when this compound is used in complex reaction mixtures?

Methodological Answer:

- Solvent Selection : Use deuterated DMSO for polar intermediates or CDCl₃ for nonpolar byproducts to simplify peak assignment .

- 2D NMR Techniques : HSQC and COSY identify scalar couplings between pyrrolidine protons and adjacent functional groups .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., Fmoc-deprotected byproducts) to confirm overlapping signals .

Q. Example :

Q. What are the implications of the compound’s acute toxicity profile (H302, H315, H319) on laboratory safety protocols?

Methodological Answer:

- Risk Mitigation :

- Oral Toxicity (H302) : Prohibit food/drink in labs; use mouth pipetting禁令 .

- Skin/Eye Irritation (H315/H319) : Install emergency eyewash stations and conduct regular PPE audits .

- Respiratory Irritation (H335) : Monitor airborne concentrations with real-time sensors and enforce fume hood use .

Q. Data Contradiction Analysis :

- Stability vs. Reactivity : While SDS indicate stability under dry conditions (), decomposition products (e.g., CO, NOx) form upon combustion. Researchers must validate storage stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.